molecular formula C9H13NO4S B2920151 4-(2-Methoxyethoxy)benzene-1-sulfonamide CAS No. 93090-02-9

4-(2-Methoxyethoxy)benzene-1-sulfonamide

Cat. No. B2920151
CAS RN: 93090-02-9
M. Wt: 231.27
InChI Key: VSQRLTVZRMGNDY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzene-1-sulfonamide, also known as 4-MEO-BSA, is a synthetic compound belonging to the sulfonamide family of molecules. It is a derivative of benzenesulfonamide and has been used in a variety of scientific research applications.

Scientific Research Applications

Enzyme Inhibition and Anticancer Applications

  • A study on polymethoxylated-pyrazoline benzene sulfonamides, closely related derivatives, explored their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These compounds showed significant tumor selectivity and superior CA inhibitory activity, suggesting potential as lead molecules for further investigations in cancer research (Kucukoglu et al., 2016).
  • Another study on sulfonamide derivatives of thiazolidin-4-ones demonstrated their anticonvulsant activity against seizures, highlighting their potential in developing therapeutic agents for neurological conditions (Siddiqui et al., 2010).
  • Research on benzene sulfonamide carbonic anhydrase inhibitors revealed their modulating effects on neuropathic pain, providing a novel approach to pain management. These inhibitors showed effective inhibition against several isoforms of carbonic anhydrase, a key enzyme involved in pain signaling pathways (Carta et al., 2015).

Molecular Docking and Drug Design

  • A study employing molecular docking techniques assessed the interaction of new benzene sulfonamide drugs with cancer cell lines, providing insights into the structural basis for their potential anticancer activity. This approach helps in the rational design of drugs with enhanced efficacy and specificity (Mohamed et al., 2022).

Mechanism of Action

Target of Action

4-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid, and bind to the enzyme’s active site, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), can vary. Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial growth , as the bacteria are unable to produce the necessary components for DNA synthesis . This makes sulfonamides effective as bacteriostatic antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. Additionally, the presence of pus can inhibit their antibacterial action

properties

IUPAC Name

4-(2-methoxyethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRLTVZRMGNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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